1-(3-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-18-7-3-8-19(13-18)25-22(27)24-14-20(21-9-4-12-28-21)26-11-10-16-5-1-2-6-17(16)15-26/h1-9,12-13,20H,10-11,14-15H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCPNPDCRJGJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a novel chemical entity with potential therapeutic applications. Its structure includes a chlorophenyl group, a thiophene moiety, and a dihydroisoquinoline derivative, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 447.0 g/mol. The structural features that contribute to its biological activity include:
- Chlorophenyl Group : Often associated with enhanced lipophilicity and biological activity.
- Dihydroisoquinoline : Known for its role in neuropharmacology and potential anti-cancer properties.
- Thiophene Ring : Contributes to the compound's ability to interact with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures showed potent anti-proliferative effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values often below 25 μM .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential, particularly through its interaction with cyclooxygenase enzymes (COX). Compounds in this class have shown selective inhibition of COX-II over COX-I, indicating a favorable therapeutic profile with reduced gastrointestinal side effects compared to traditional NSAIDs .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : They may alter signaling pathways related to cell proliferation and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Study 1: Anticancer Activity Assessment
A study conducted on analogs of the compound showed that modifications in the thiophene ring significantly influenced anticancer activity. The most potent analog exhibited an IC50 value of 15 μM against MCF-7 cells, highlighting the importance of structural optimization .
Study 2: Inhibition of COX Enzymes
In another study focusing on anti-inflammatory properties, compounds were tested for their ability to inhibit COX-I and COX-II. The results indicated that certain modifications led to a marked increase in selectivity for COX-II, making them promising candidates for further development .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of dihydroisoquinoline have demonstrated significant anti-proliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values often below 25 μM . The mechanism of action is believed to involve the inhibition of specific pathways related to cancer cell growth.
Enzyme Inhibition
The compound has also been shown to inhibit aldo-keto reductase AKR1C3, an enzyme involved in steroid hormone metabolism. This inhibition could disrupt various biochemical pathways, potentially leading to therapeutic effects in conditions influenced by steroid hormones.
Case Study 1: Anticancer Activity
A study conducted on a series of dihydroisoquinoline derivatives found that the introduction of the thiophene ring significantly enhanced the anticancer activity against breast cancer cells. The specific compound demonstrated an enhanced ability to induce apoptosis in MCF-7 cells compared to other derivatives lacking this structural feature.
Case Study 2: Urease Inhibition
Research into urease inhibitors has revealed that thiourea derivatives exhibit promising biological activities. A recent investigation into urease inhibitors synthesized from thiourea frameworks indicated that compounds similar to 1-(3-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea could potentially serve as effective urease inhibitors. These findings suggest that further exploration into this compound could yield significant therapeutic applications for conditions associated with urease activity, such as kidney stones and peptic ulcers .
Chemical Reactions Analysis
Urea Functional Group Reactivity
The urea group (-NH-C(=O)-NH-) exhibits nucleophilic and hydrogen-bonding properties, enabling the following reactions:
-
Hydrolysis is pH-dependent: Acidic conditions favor cleavage to 3-chloroaniline, while basic conditions yield carbamate intermediates .
-
Alkylation typically occurs at the less sterically hindered nitrogen atom .
Aromatic Chlorophenyl Ring Modifications
The electron-withdrawing chlorine atom directs electrophilic substitution to the meta position:
-
Suzuki couplings with aryl boronic acids require inert atmospheres and yield biaryl products with >80% efficiency .
-
Nitration regioselectivity is confirmed by computational modeling (DFT studies) .
Thiophene Ring Reactivity
The electron-rich thiophene undergoes electrophilic substitution and oxidation:
-
Bromination occurs at the 5-position due to steric hindrance from the adjacent ethyl group .
-
Oxidation with mCPBA forms sulfoxide without over-oxidation to sulfone under controlled conditions.
Dihydroisoquinoline Modifications
The dihydroisoquinoline moiety participates in hydrogenation and alkylation:
-
Catalytic hydrogenation selectively reduces the dihydroisoquinoline’s double bond without affecting the thiophene ring .
-
N-Alkylation forms stable quaternary salts, enhancing solubility in polar solvents .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification:
-
Buchwald-Hartwig amination tolerates the urea group, enabling C–N bond formation at the chlorophenyl ring .
-
Sonogashira reactions require anhydrous conditions to prevent alkyne deprotonation .
Stability Under Physiological Conditions
The compound undergoes pH-dependent degradation:
-
Degradation pathways correlate with urea hydrolysis and thiophene oxidation.
Key Research Findings:
-
Catalytic Hydrogenation Efficiency : Full reduction of the dihydroisoquinoline moiety requires 50 psi H₂ pressure and 24 hours .
-
Suzuki Coupling Limitations : Bulky boronic acids (e.g., 2-naphthyl) result in <30% yield due to steric clashes .
-
Thiophene Reactivity : Bromination proceeds 5× faster than Friedel-Crafts acylation under standard conditions .
Comparison with Similar Compounds
DRO (1-(2-{[(3S)-3-(Aminomethyl)-3,4-Dihydroisoquinolin-2(1H)-yl]Carbonyl}Phenyl)-4-Chloro-5-Methyl-N,N-Diphenyl-1H-Pyrazole-3-Carboxamide)
- Structural Similarities : Contains a DHIQ core linked to a pyrazole-carboxamide group and a chlorinated aromatic ring.
- Key Differences : Replaces the urea-thiophen-ethyl chain with a pyrazole-carboxamide scaffold.
- Activity : Exhibits antiproliferative and apoptotic effects, highlighting the role of DHIQ in modulating cell proliferation pathways .
N-Hydroxy-3-(1-(p-Tolyl)-3,4-Dihydroisoquinolin-2(1H)-yl)Propenamide
Mevidaleno (2-(2,6-Dichlorophenyl)-1-[(1S,3R)-3-(Hydroxymethyl)-5-(3-Hydroxy-3-Methylbutyl)-1-Methyl-3,4-Dihydroisoquinolin-2(1H)-yl]Ethan-1-one)
- Structural Similarities : Incorporates a DHIQ group with a dichlorophenyl substituent.
- Key Differences : Features a ketone linker and a complex hydroxymethyl-butyl side chain, enhancing solubility and target specificity.
- Pharmacokinetics : The dichlorophenyl group likely improves lipophilicity and blood-brain barrier penetration .
Urea Derivatives with Heterocyclic Substituents
1-(4-Chlorophenyl)-3-{5-[(E)-2-Phenyl-Ethenyl]-1,3,4-Thiadiazol-2-yl}Urea
Tetrahydrobenzo[b]Thiophene-Urea Derivatives (7a–7d)
- Structural Similarities : Urea linked to tetrahydrobenzo[b]thiophene cores.
- Key Differences: Substituents like cyano or ester groups modulate electronic properties. For example, compound 7a (hydrazono-benzoyl urea) shows enhanced solubility compared to phenylhydrazone derivatives (7b) .
Docking Studies
- Glide docking () predicts ligand-receptor interactions by evaluating conformational flexibility. The thiophene and DHIQ groups in the target compound may exhibit superior binding compared to pyrazole or thiadiazole analogues due to enhanced π-π stacking and hydrophobic interactions .
Comparative Analysis Table
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC protocols).
- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., ATP-based viability assays) . Example Contradiction:
| Study | IC (nM) | Assay Type |
|---|---|---|
| A | 12.3 ± 1.2 | MTT |
| B | 45.6 ± 3.8 | SRB |
Q. How can computational modeling predict binding modes to target proteins?
Q. What substituent modifications enhance selectivity in structure-activity relationship (SAR) studies?
- Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., -CF) to improve kinase inhibition.
- Modify the thiophene ring to pyridine for altered π-stacking interactions . Example SAR Data:
| R-group | IC (EGFR) | Selectivity (vs. HER2) |
|---|---|---|
| 3-Cl | 15 nM | 8-fold |
| 3-CF | 9 nM | 22-fold |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
